molecular formula C9H10ClNO2 B1592372 3-Chloro-N-methoxy-N-methylbenzamide CAS No. 145959-21-3

3-Chloro-N-methoxy-N-methylbenzamide

Cat. No. B1592372
CAS RN: 145959-21-3
M. Wt: 199.63 g/mol
InChI Key: PIEZXKIADRCNNE-UHFFFAOYSA-N
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Description

3-Chloro-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H10ClNO2 . It has a molecular weight of 199.64 . This compound is an intermediate in the synthesis of ketamine related compounds with potential anesthetic properties .


Synthesis Analysis

The synthesis of 3-Chloro-N-methoxy-N-methylbenzamide can be achieved from 3-Chlorobenzyl alcohol and N,O-Dimethylhydroxylamine hydrochloride . The exact synthesis process can vary, but it generally involves the reaction of these two compounds under specific conditions .


Molecular Structure Analysis

The InChI code for 3-Chloro-N-methoxy-N-methylbenzamide is 1S/C9H10ClNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-N-methoxy-N-methylbenzamide are not detailed in the search results, it’s known that this compound is used as an intermediate in the synthesis of other compounds . Therefore, it’s likely to be involved in various chemical reactions depending on the specific synthesis process.


Physical And Chemical Properties Analysis

3-Chloro-N-methoxy-N-methylbenzamide is a liquid at room temperature . It has a predicted boiling point of 335.9±25.0 °C and a predicted density of 1.224±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Structural Analysis and Molecular Interactions

  • The structural configurations of related benzamide derivatives have been studied, providing insights into their planarity and molecular interactions. For example, structural alterations in similar compounds were examined using X-ray crystallography and spectroscopy. These studies help understand the interactions and reactivity of benzamide derivatives in potential medicinal applications (Galal et al., 2018).

Synthetic Applications

  • 3-Chloro-N-methoxy-N-methylbenzamide derivatives are used in synthetic chemistry for creating various compounds. For instance, tandem rhodium(III)-catalyzed systems involving similar benzamide compounds have been developed for synthesizing dihydroisoquinolin-1(2H)-ones, which demonstrates the utility of these compounds in complex organic syntheses (Xie et al., 2021).

Pharmaceutical Research

  • Benzamide derivatives, closely related to 3-Chloro-N-methoxy-N-methylbenzamide, have been explored for their potential in pharmaceutical applications. For example, modifications of the benzamide structure have led to the identification of compounds with antistaphylococcal properties, indicating the relevance of these compounds in drug development (Haydon et al., 2010).

Antiviral Research

  • Research on N-phenylbenzamide derivatives, which are structurally similar to 3-Chloro-N-methoxy-N-methylbenzamide, has shown promising results in the field of antiviral therapy. For example, certain derivatives have been synthesized and evaluated for their anti-Hepatitis B virus activity, demonstrating the potential of these compounds in treating viral infections (Cui et al., 2020).

Material Science

  • In the realm of material science, benzamide derivatives are utilized to study molecular interactions and conformations, which is crucial for designing new materials with specific properties. For instance, investigations into the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide provide valuable data for understanding intermolecular forces in similar compounds (Karabulut et al., 2014).

Polymer Science

  • In polymer science, N-chloro benzamide derivatives are employed as initiators for the metal-catalyzed living radical polymerization of methacrylates. This application highlights the role of benzamide derivatives in advanced polymerization techniques (Percec & Grigoras, 2005).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

3-chloro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEZXKIADRCNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624746
Record name 3-Chloro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-methoxy-N-methylbenzamide

CAS RN

145959-21-3
Record name 3-Chloro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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